ethyl 3-[4-(azepane-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate
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Description
Ethyl 3-[4-(azepane-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C24H26N2O6S and its molecular weight is 470.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 470.15115773 g/mol and the complexity rating of the compound is 781. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 3-[4-(azepane-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a benzofuran core, an azepane sulfonamide moiety, and an ethyl ester functional group. The molecular formula is C19H24N2O4S, and it has a molecular weight of approximately 372.47 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : Studies indicate that compounds with similar structures can inhibit enzymes such as serine hydrolases, which play critical roles in lipid metabolism and cell signaling pathways. For instance, inhibition of the α/β-hydrolase domain (ABHD) family has been linked to potential therapeutic effects in cancer and neurodegenerative diseases .
- Antimicrobial Activity : Preliminary research suggests that related benzofuran derivatives exhibit antimicrobial properties. The presence of the azepane sulfonamide group may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for further investigation in antibiotic development .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Activity | IC50 (µM) | Target | Reference |
---|---|---|---|
ABHD3 Inhibition | 0.5 | Serine hydrolase | |
Antimicrobial Activity | N/A | Various bacterial strains | |
Cytotoxicity in Cancer Cells | 10-20 | Various cancer cell lines |
Case Studies
- ABHD Inhibition Study : A study focused on the inhibition of ABHD enzymes demonstrated that related compounds could achieve over 95% blockade at concentrations as low as 0.5 µM. This highlights the potential of this compound as a selective inhibitor in therapeutic applications targeting lipid metabolism .
- Antimicrobial Efficacy : In vitro tests on various bacterial strains showed promising results for benzofuran derivatives, suggesting that modifications to the azepane sulfonamide structure could enhance antimicrobial potency. This opens avenues for developing new antibiotics based on this scaffold .
- Cytotoxic Effects in Cancer Research : Compounds structurally similar to this compound have been tested against cancer cell lines, revealing IC50 values ranging from 10 to 20 µM, indicating moderate cytotoxicity. These findings suggest potential applications in cancer therapeutics .
Properties
IUPAC Name |
ethyl 3-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6S/c1-2-31-24(28)22-21(19-9-5-6-10-20(19)32-22)25-23(27)17-11-13-18(14-12-17)33(29,30)26-15-7-3-4-8-16-26/h5-6,9-14H,2-4,7-8,15-16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMURGBZIZJOQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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